molecular formula C11H15NO B13168400 (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine

Cat. No.: B13168400
M. Wt: 177.24 g/mol
InChI Key: CVNWHOLBLSNSPO-MQWKRIRWSA-N
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Description

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine is a chiral amine compound with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Chiral Amine Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology

In biological research, this compound may be used as a ligand in studying receptor interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine: shares similarities with other benzofuran derivatives and chiral amines.

    Benzofuran Derivatives: Compounds with similar benzofuran structures but different substituents.

    Chiral Amines: Compounds with similar chiral centers but different aromatic or aliphatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzofuran ring and a chiral amine group. This combination imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine

InChI

InChI=1S/C11H15NO/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7/h3-4,6-8H,5,12H2,1-2H3/t7?,8-/m0/s1

InChI Key

CVNWHOLBLSNSPO-MQWKRIRWSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@H](C)N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N

Origin of Product

United States

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